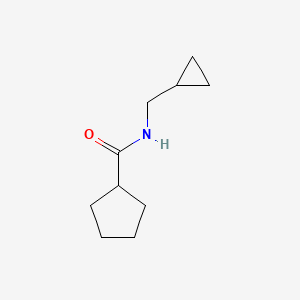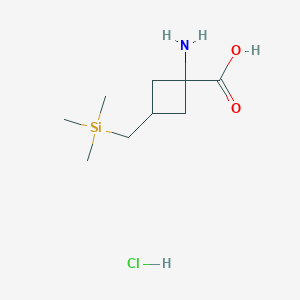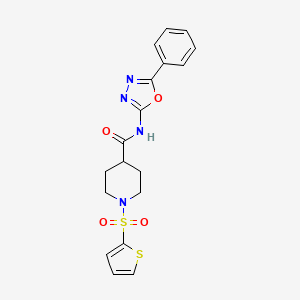![molecular formula C19H23N5O2S2 B3009546 N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1114902-44-1](/img/structure/B3009546.png)
N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves the use of electrophilic building blocks that can facilitate the formation of ring structures. In the case of thiazolo[3,2-a]pyrimidinones, N-aryl-2-chloroacetamides serve as such building blocks. The synthesis route described in the research involves the use of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which, through a series of reactions, leads to the formation of the desired thiazolo[3,2-a]pyrimidinone products. This process is characterized by the elimination of by-products such as aniline or 2-aminobenzothiazole, resulting in acceptable product yields. The confirmation of the molecular structure of the synthesized compounds is achieved through analytical and spectral studies, including single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of synthesized compounds is critical to their potential biological activity. In the case of the thiazolo[3,2-a]pyrimidinones, the confirmation of the structure is essential to ensure that the desired compound has been obtained. Single crystal X-ray data provides a definitive method for determining the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding how the compound might interact with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidinones are complex and require precise control over reaction conditions. The use of doubly electrophilic building blocks like N-aryl-2-chloroacetamides indicates that multiple reactive sites are available for further chemical transformations. The elimination of by-products suggests that the reactions may involve nucleophilic substitution processes where the leaving group is replaced by another nucleophile, leading to the formation of the ring structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of a thiazolo[4,5-d]pyrimidin-6(7H)-yl group in a molecule could affect its solubility, stability, and reactivity. These properties are important when considering the compound's potential use as a pharmaceutical agent, as they will affect its behavior in biological systems and its suitability for drug formulation. The antimicrobial activity of related compounds, such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, suggests that the thiazole and pyrimidine rings contribute to the bioactivity of these molecules .
Case Studies and Anticancer Activity
In the search for new anticancer agents, the modification of existing molecular frameworks can lead to the discovery of compounds with significant biological activity. For example, attaching different aryloxy groups to the C2 position of the pyrimidine ring resulted in compounds with varying degrees of anticancer activity. One such compound demonstrated growth inhibition of about 20% against a panel of eight cancer cell lines, highlighting the potential of these synthesized molecules as anticancer agents. The study of these compounds' cytotoxic activity provides valuable insights into the relationship between chemical structure and biological function .
Antimicrobial Activity
The antimicrobial properties of novel organic compounds are of great interest in the development of new therapeutic agents. A series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides were synthesized and evaluated for their activity against various bacterial and fungal species. The compounds displayed potent antimicrobial activity, with some showing minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) in the low micromolar range. These findings suggest that the synthesized compounds could serve as leads for the development of new antimicrobial drugs .
Propriétés
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c1-5-23(6-2)13-7-8-14(12(3)9-13)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)27-4/h7-9,11H,5-6,10H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEWWXCHYFQRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)



![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)


![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)
![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)